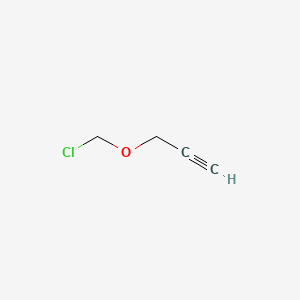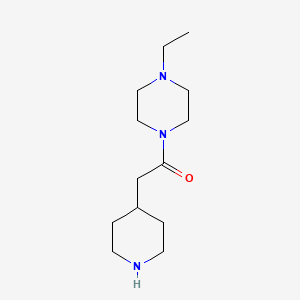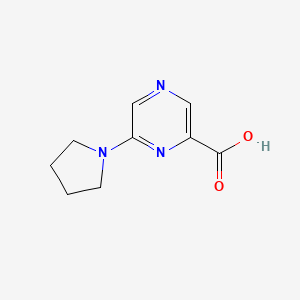
3-(Chloromethoxy)prop-1-yne
Descripción general
Descripción
3-(Chloromethoxy)prop-1-yne is an organic compound with the molecular formula C₄H₅ClO. It is also known by other names such as chloromethyl 2-propyn-1-yl ether and propargyloxy-chloromethane . This compound is characterized by the presence of a chloromethoxy group attached to a prop-1-yne backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
3-(Chloromethoxy)prop-1-yne can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with formaldehyde and hydrochloric acid . The reaction typically proceeds under mild conditions, and the product is purified through distillation or chromatography. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-(Chloromethoxy)prop-1-yne undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as thiourea to form imidothioates.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Common reagents used in these reactions include thioacetamide, thiourea, and phenylthiourea . The major products formed from these reactions are often heterocyclic compounds, which are valuable intermediates in pharmaceutical and materials science .
Aplicaciones Científicas De Investigación
3-(Chloromethoxy)prop-1-yne has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Chloromethoxy)prop-1-yne involves its reactivity with nucleophiles and electrophiles. The chloromethoxy group can be displaced by nucleophiles, leading to the formation of new bonds and the generation of various products . The compound’s reactivity is influenced by the presence of the triple bond in the prop-1-yne backbone, which can participate in addition reactions .
Comparación Con Compuestos Similares
3-(Chloromethoxy)prop-1-yne can be compared with similar compounds such as:
Propargyl Chloride: Both compounds contain a propargyl group, but propargyl chloride lacks the methoxy group, making it less versatile in certain reactions.
Propargyl Alcohol: This compound has a hydroxyl group instead of a chloromethoxy group, leading to different reactivity and applications.
Chloromethyl 2-propyn-1-yl Ether: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-(chloromethoxy)prop-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c1-2-3-6-4-5/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNSPFJKPUSYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482014 | |
| Record name | 1-Propyne, 3-(chloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40308-66-5 | |
| Record name | 1-Propyne, 3-(chloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine](/img/structure/B3383177.png)



![3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3383187.png)




![N-[(4-Fluorophenyl)methyl]sulfamoyl chloride](/img/structure/B3383222.png)



